N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}-4-methoxybenzenesulfonamide
Description
N-{4-[(3,5-DIMETHYL-1-PIPERIDINYL)SULFONYL]PHENYL}-4-METHOXYBENZENESULFONAMIDE is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant roles in the pharmaceutical industry due to their diverse biological activities
Properties
Molecular Formula |
C20H26N2O5S2 |
|---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
N-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C20H26N2O5S2/c1-15-12-16(2)14-22(13-15)29(25,26)20-8-4-17(5-9-20)21-28(23,24)19-10-6-18(27-3)7-11-19/h4-11,15-16,21H,12-14H2,1-3H3 |
InChI Key |
FXYSTKNHIGHUED-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3,5-DIMETHYL-1-PIPERIDINYL)SULFONYL]PHENYL}-4-METHOXYBENZENESULFONAMIDE typically involves multi-step organic reactions. One common method includes the sulfonylation of 4-methoxybenzenesulfonamide with 4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3,5-DIMETHYL-1-PIPERIDINYL)SULFONYL]PHENYL}-4-METHOXYBENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-{4-[(3,5-DIMETHYL-1-PIPERIDINYL)SULFONYL]PHENYL}-4-METHOXYBENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{4-[(3,5-DIMETHYL-1-PIPERIDINYL)SULFONYL]PHENYL}-4-METHOXYBENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-{4-[(3,5-DIMETHYL-1-PIPERIDINYL)SULFONYL]PHENYL}ACETAMIDE: Similar structure but with an acetamide group instead of a methoxybenzenesulfonamide group.
4-METHOXYBENZENESULFONAMIDE: Lacks the piperidine moiety but shares the sulfonamide group.
3,5-DIMETHYL-1-PIPERIDINYL SULFONYL DERIVATIVES: Various derivatives with different substituents on the piperidine ring.
Uniqueness
N-{4-[(3,5-DIMETHYL-1-PIPERIDINYL)SULFONYL]PHENYL}-4-METHOXYBENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
